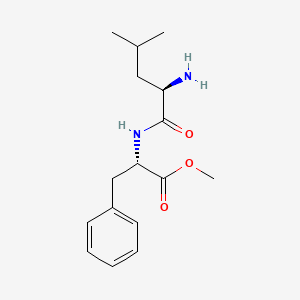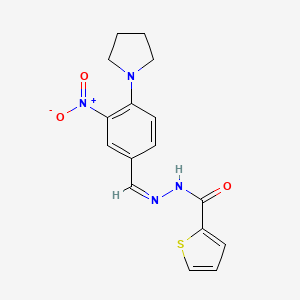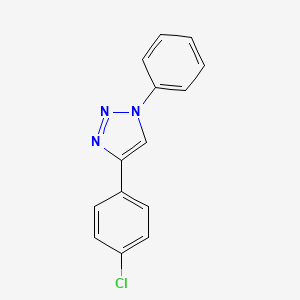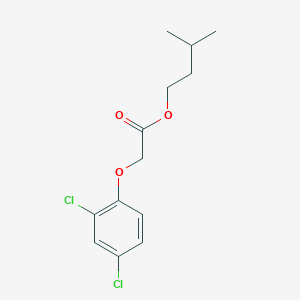
2,4-D, isopentyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-D, isopentyl ester is a chemical compound that belongs to the family of phenoxy herbicides. It is an ester derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), which is widely used as a systemic herbicide for the control of broadleaf weeds. The ester form, such as isopentyl ester, is often preferred due to its enhanced efficacy and lower volatility compared to the acid form .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-D, isopentyl ester typically involves the esterification of 2,4-dichlorophenoxyacetic acid with isopentyl alcohol. This reaction is catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The general reaction can be represented as follows:
2,4-Dichlorophenoxyacetic acid+Isopentyl alcoholH2SO42,4-D, isopentyl ester+Water
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in a continuous flow reactor where the reactants are mixed and heated under controlled conditions. The product is then purified through distillation and other separation techniques to obtain the desired ester in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-D, isopentyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 2,4-dichlorophenoxyacetic acid and isopentyl alcohol in the presence of water and an acid or base catalyst.
Oxidation: The ester can undergo oxidation reactions, leading to the formation of various oxidation products.
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Hydrolysis: 2,4-dichlorophenoxyacetic acid and isopentyl alcohol.
Oxidation: Various oxidized derivatives of the ester.
Substitution: Substituted esters with different functional groups.
Applications De Recherche Scientifique
2,4-D, isopentyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Employed in studies on plant physiology and herbicide resistance.
Medicine: Investigated for its potential effects on human health and its role in the development of herbicide-resistant crops.
Mécanisme D'action
The mechanism of action of 2,4-D, isopentyl ester involves its absorption by plants, where it mimics the natural plant hormone auxin. This leads to uncontrolled cell division and growth, ultimately causing the death of the plant. The molecular targets include auxin receptors and signaling pathways that regulate plant growth and development .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-D, butoxyethyl ester
- 2,4-D, ethylhexyl ester
- 2,4-D, isooctyl ester
Comparison
2,4-D, isopentyl ester is unique due to its specific ester group, which influences its volatility, solubility, and efficacy. Compared to other esters like butoxyethyl and ethylhexyl esters, isopentyl ester offers a balance between efficacy and environmental stability, making it a preferred choice in certain agricultural applications .
Propriétés
Numéro CAS |
67821-07-2 |
|---|---|
Formule moléculaire |
C13H16Cl2O3 |
Poids moléculaire |
291.17 g/mol |
Nom IUPAC |
3-methylbutyl 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C13H16Cl2O3/c1-9(2)5-6-17-13(16)8-18-12-4-3-10(14)7-11(12)15/h3-4,7,9H,5-6,8H2,1-2H3 |
Clé InChI |
POODQSZNUBKSCT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCOC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(dimethylcarbamothioyl)-N-[[2-methyl-4-(1-methyl-4,10-dihydropyrazolo[4,3-c][1,5]benzodiazepine-5-carbonyl)phenyl]methyl]pyrrolidine-1-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B14114503.png)
![3-(4-Nitrophenyl)benzo[b]thiophene](/img/structure/B14114509.png)
![2-[(4-Bromophenyl)sulfanyl]-1,3,5-trimethoxybenzene](/img/structure/B14114516.png)
![(3R,4S,5S,6R)-6-(hydroxymethyl)-2-methoxy-2-(4-methyl-3-((5'-(2-methylbenzyl)-[2,2'-bithiophen]-5-yl)methyl)phenyl)tetrahydro-2H-pyran-3,4,5-triol](/img/structure/B14114517.png)
![(2S,10S,11S,13R,14S,15S)-13,14-dihydroxy-14-(2-hydroxyacetyl)-2,15-dimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one](/img/structure/B14114532.png)


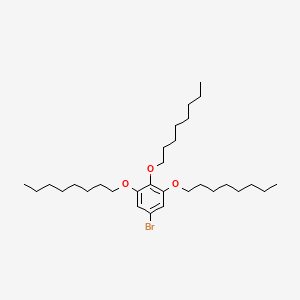
![N'-(4-fluorophenyl)-N-[(3-hydroxy-2-benzofuran-1-yl)methylideneamino]-2-nitroethanimidamide](/img/structure/B14114556.png)
